1,3-Benzenediol, 2,4,6-tris(4-morpholinylmethyl)-

Description

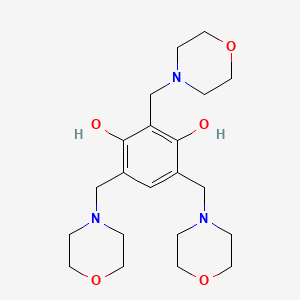

1,3-Benzenediol, 2,4,6-tris(4-morpholinylmethyl)- is a trisubstituted benzenediol derivative featuring morpholinylmethyl groups at the 2, 4, and 6 positions. Morpholine rings are known for their electron-donating properties and ability to enhance solubility in polar solvents due to their hydrophilic nature. Its comparison with structurally analogous compounds highlights how substituent groups influence physicochemical properties and functionality.

Properties

IUPAC Name |

2,4,6-tris(morpholin-4-ylmethyl)benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O5/c25-20-17(14-22-1-7-27-8-2-22)13-18(15-23-3-9-28-10-4-23)21(26)19(20)16-24-5-11-29-12-6-24/h13,25-26H,1-12,14-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKGHMTYKRGTBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=C(C(=C2O)CN3CCOCC3)O)CN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00284828 | |

| Record name | MLS002608146 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23409-80-5 | |

| Record name | MLS002608146 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002608146 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediol, 2,4,6-tris(4-morpholinylmethyl)- typically involves the reaction of 1,3-benzenediol with morpholine and formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the morpholinylmethyl groups. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials into the desired product.

Industrial Production Methods

In an industrial setting, the production of 1,3-Benzenediol, 2,4,6-tris(4-morpholinylmethyl)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and pH, to achieve high yields and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol, 2,4,6-tris(4-morpholinylmethyl)- undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydroxy derivatives.

Substitution: The morpholinylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroxy derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Benzenediol, 2,4,6-tris(4-morpholinylmethyl)- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Benzenediol, 2,4,6-tris(4-morpholinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Aminoalkyl-Substituted Benzenediols

Example Compounds :

- 2,4,6-tris(dimethylamino)methylphenol (CAS 90-72-2): Contains dimethylamino groups, which are less bulky than morpholinylmethyl groups.

- 4-[(methylamino)methyl]-1,3-benzenediol (CAS 364365-60-6): Features a single methylamino substituent, reducing steric hindrance compared to trisubstituted analogs .

Key Differences :

- Solubility: Morpholinylmethyl groups likely improve water solubility compared to dimethylamino groups due to the oxygen atom in the morpholine ring.

- Bioactivity: Aminoalkyl-substituted benzenediols (e.g., Phaeosphaeridiols A–C) exhibit antibacterial properties against Ralstonia solanacearum , suggesting that substituent type and position critically influence bioactivity.

Halogenated Benzenediols

Example Compounds :

Key Differences :

- Electronic Effects : Halogens (I, Br) are electron-withdrawing, whereas morpholinylmethyl groups are electron-donating, altering reactivity in electrophilic substitution reactions.

- Applications : Halogenated derivatives are prioritized for antimicrobial uses , while morpholinylmethyl analogs may favor solubility-dependent applications.

Nitro-Substituted Benzenediols

Example Compound :

Key Differences :

- Stability: Nitro groups render the compound thermally unstable, limiting non-explosive applications. Morpholinylmethyl substituents likely improve stability for pharmaceutical or material uses.

Triazine-Linked Benzenediols

Example Compound :

- 2,4,6-Tris(2,4-dihydroxyphenyl)-1,3,5-triazine (CAS 2125-23-7): A triazine core linked to three benzenediol groups.

Key Differences :

- Structural Complexity : The triazine backbone enables conjugation with multiple benzenediol units, contrasting with the single benzene core in the target compound.

Alkyl-Substituted Benzenediols

Example Compound :

Key Differences :

- Polarity : Morpholinylmethyl groups increase polarity compared to methyl substituents, favoring applications in polar solvents or biological systems.

Research Findings and Implications

- Substituent Effects : Electron-donating groups (e.g., morpholinylmethyl) enhance solubility and stability, whereas electron-withdrawing groups (e.g., nitro, halogen) increase reactivity and bioactivity but may reduce stability .

- Bioactivity: Antibacterial and antiviral activities are strongly substituent-dependent, with halogenated and aminoalkyl derivatives showing promise in antimicrobial applications .

- Industrial Relevance : Triazine-linked and alkyl-substituted benzenediols are favored in material science, while morpholinylmethyl analogs may bridge pharmaceutical and polymer industries.

Biological Activity

1,3-Benzenediol, 2,4,6-tris(4-morpholinylmethyl)-, also known by its CAS number 23409-80-5, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C21H33N3O5

- Molar Mass : 407.5 g/mol

- Density : Not specified in the available literature.

- Solubility : Information on solubility is limited but is critical for understanding bioavailability and pharmacokinetics.

Anticancer Properties

Research has indicated that compounds related to 1,3-benzenediol exhibit significant anticancer properties. For instance, derivatives of benzenediol have shown cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μg/ml) |

|---|---|---|

| 1,3-Benzenediol Derivative | MCF-7 (Breast) | 12.8 |

| 1,3-Benzenediol Derivative | HepG2 (Liver) | 10.0 |

| 1,3-Benzenediol Derivative | HeLa (Cervical) | 9.5 |

These findings are supported by studies demonstrating that certain benzenediol derivatives can induce apoptosis in cancer cells through the activation of caspases and subsequent DNA fragmentation .

The mechanisms by which 1,3-benzenediol compounds exert their biological effects include:

- Apoptosis Induction : Activation of the caspase cascade leads to programmed cell death in cancer cells.

- Inhibition of Angiogenesis : Some studies have shown that these compounds can inhibit new blood vessel formation, a critical factor in tumor growth .

- Cytotoxicity Assays : Various assays (e.g., MTT assay) have been employed to measure cell viability and confirm the cytotoxic effects of these compounds against cancer cell lines .

Case Studies

- Study on Lichen-Derived Compounds : A study exploring secondary metabolites from Parmotrema tinctorum revealed that certain benzenediol derivatives exhibited cytotoxicity against multiple cancer cell lines with IC50 values ranging from 7.2 to 14.0 μg/ml. The bioactive fractions were characterized using HPLC and GC-MS techniques .

- In Vivo Studies : Research involving animal models has shown that treatments with benzenediol derivatives can lead to significant tumor size reduction compared to control groups, indicating their potential as therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.